2-Bromo-6-fluoro-4-hydroxybenzaldehyde, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

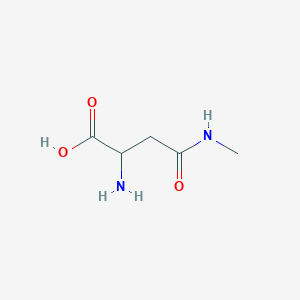

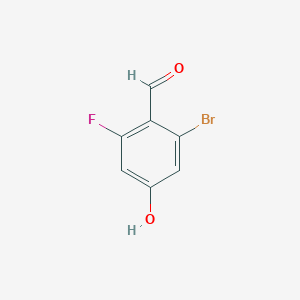

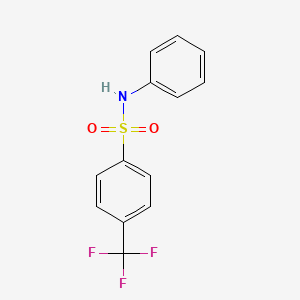

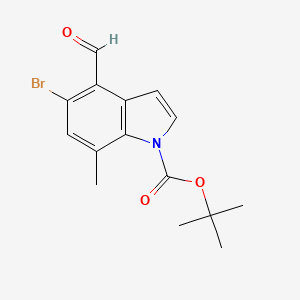

2-Bromo-6-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a substituted salicylaldehyde used in the synthesis of various compounds . The compound is characterized by the presence of bromine, fluorine, aldehyde groups, and phenolic hydroxyl groups .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluoro-4-hydroxybenzaldehyde is 1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-hydroxybenzaldehyde has a predicted boiling point of 294.0±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . Its pKa is predicted to be 5.84±0.23 .科学的研究の応用

Synthesis and Characterization 2-Bromo-6-fluoro-4-hydroxybenzaldehyde serves as a pivotal intermediate in the synthesis and characterization of various organic compounds. Its utility is highlighted in the synthesis of complex molecules such as Methyl 4-Bromo-2-methoxybenzoate, where it undergoes processes like bromination, hydrolysis, and esterification to achieve high purity and yield of the target compound (Chen Bing-he, 2008). Additionally, its application extends to the formation of novel polymorphs, as seen in the discovery of a new form of 2-bromo-5-hydroxybenzaldehyde, which showcases its versatility in modifying molecular structures and enhancing material properties (M. Silva et al., 2004).

Antimicrobial Screening This chemical is also instrumental in the development of antimicrobial agents. Its reactivity with substituted hydroxyacetophenones leads to the formation of chalcones, which upon further processing, yield compounds with significant antimicrobial properties. This showcases the compound's potential in contributing to the development of new antimicrobial substances, which is crucial for addressing the growing concern of antibiotic resistance (S. G. Jagadhani et al., 2014).

Material Science and Catalysis In material science, the compound's derivatives are explored for their potential in catalysis and material synthesis. For instance, the study on the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (FBB) provides insights into the molecular dimer formation and its implications for material properties and catalytic activities. This research contributes to a deeper understanding of the halogen effect on molecular conformation and its impact on the material's physical and chemical properties (Mahir Tursun et al., 2015).

Environmental Applications The compound's utility extends to environmental applications, such as in the preconcentration and detection of trace amounts of copper(II) ions in water samples. By modifying octadecyl silica disks with Schiff base ionophores derived from bromo-hydroxybenzaldehydes, researchers have developed a method that enhances the efficiency of copper ion extraction and detection, contributing to environmental monitoring and pollution control efforts (S. Fathi & M. Yaftian, 2009).

Safety and Hazards

The compound is classified as dangerous according to the GHS06 hazard classification . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

It is known that this compound is primarily used as an intermediate in the synthesis of various physiologically active compounds . Therefore, the specific targets would depend on the final compound that is synthesized using 2-Bromo-6-fluoro-4-hydroxybenzaldehyde.

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.

特性

IUPAC Name |

2-bromo-6-fluoro-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNADCAMSNTRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)